[(4,4-Difluorocyclohexyl)methyl](1-phenylethyl)amine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named (4,4-difluorocyclohexyl)methylamine , reflecting its bifunctional structure: a 4,4-difluorocyclohexylmethyl group linked to a 1-phenylethylamine moiety. Its molecular formula is C₁₅H₂₁F₂N , with a molecular weight of 253.33 g/mol . The CAS registry number 2137840-10-7 uniquely identifies this compound in chemical databases.
Table 1: Key Identifiers and Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4,4-Difluorocyclohexyl)methylamine | |
| Molecular Formula | C₁₅H₂₁F₂N | |
| Molecular Weight | 253.33 g/mol | |
| CAS Number | 2137840-10-7 | |
| SMILES | CC(C1=CC=CC=C1)NCC2CCC(F)(F)CC2 |
The SMILES string highlights the 4,4-difluorocyclohexane ring (substituents at positions 4 and 4) connected via a methylene bridge to the nitrogen atom of the 1-phenylethylamine group.
Three-Dimensional Conformational Analysis
The 4,4-difluorocyclohexyl group adopts a chair conformation , with fluorine atoms occupying axial or equatorial positions depending on steric and electronic factors. Computational studies on analogous fluorocyclohexanes reveal that 1,3-diaxial fluorine substituents increase ring rigidity due to steric repulsion, while equatorial fluorines minimize nonbonded interactions. For (4,4-difluorocyclohexyl)methylamine, density functional theory (DFT) predicts a preference for the diequatorial fluorine configuration , stabilizing the molecule through reduced 1,3-diaxial strain.
The 1-phenylethylamine moiety introduces additional conformational complexity. The ethylamine chain likely adopts a gauche conformation to minimize steric clashes between the phenyl group and the cyclohexylmethyl substituent. This arrangement facilitates intramolecular hydrogen bonding between the amine hydrogen and the π-system of the phenyl ring, as observed in similar aromatic amines.
X-ray Crystallographic Studies of Fluorinated Cyclohexyl Derivatives
While X-ray crystallographic data for (4,4-difluorocyclohexyl)methylamine are not yet available, studies on related fluorocyclohexyl compounds provide structural insights. For example, all-cis-2,3,5,6-tetrafluorocyclohexane exhibits a chair conformation with fluorines occupying alternating axial and equatorial positions, resulting in a molecular dipole moment of 5.2 D. This polarization influences noncovalent interactions (NCIs), such as C–H···F hydrogen bonds, which stabilize crystal lattices.
In trans-1,2-difluorocyclohexane , gas-phase electron diffraction studies reveal a 60:40 axial:equatorial equilibrium at 100°C, driven by hyperconjugative interactions between C–F σ* orbitals and adjacent C–H bonds. These findings suggest that the 4,4-difluorocyclohexyl group in the target compound may exhibit similar dynamic behavior, with rapid interconversion between axial and equatorial fluorine conformers at room temperature.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The cyclohexyl protons resonate as multiplet signals between δ 1.2–2.5 ppm, with axial protons deshielded relative to equatorial ones due to anisotropic effects. The benzylic methyl group (CH(CH₃)N) appears as a doublet near δ 1.3 ppm, split by coupling to the amine proton.
- ¹³C NMR : The fluorinated carbons (C-4 and C-4') show characteristic downfield shifts (~δ 110 ppm) due to electron withdrawal by fluorine. The quaternary carbon adjacent to fluorine resonates near δ 75 ppm.
- ¹⁹F NMR : A singlet at δ -180 ppm confirms the equivalence of the two fluorine atoms.
Infrared (IR) Spectroscopy
Key absorptions include:
- N–H stretch: 3300–3500 cm⁻¹ (broad, amine group).
- C–F stretches: 1100–1200 cm⁻¹ (strong, symmetric/asymmetric).
- C–H out-of-plane bends: 700–800 cm⁻¹ (aromatic ring).
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 253.33 (M⁺), with fragmentation pathways including:
Properties
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N/c1-12(14-5-3-2-4-6-14)18-11-13-7-9-15(16,17)10-8-13/h2-6,12-13,18H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHJOXAPOIEZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitromethylation and Fluorination
A patent by CN104387279B outlines a three-step synthesis for 3,3-difluorocyclohexylmethylamine, adaptable to the 4,4-difluoro isomer. The process begins with cyclohexenone , which undergoes nitromethylation in the presence of nitromethane and a base (e.g., DIEA) to yield 3-nitromethylcyclohexanone. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the 4,4-positions, forming 1,1-difluoro-3-nitromethylcyclohexane. Hydrogenation over Raney Nickel then reduces the nitro group to the primary amine, yielding 4,4-difluorocyclohexylmethylamine.
Key Data:
-
Yield Optimization: Fluorination at 0°C followed by room-temperature reaction minimizes side products.
-
Safety: Avoids toxic cyanide reagents (e.g., KCN) used in alternative routes.
Synthesis of 1-Phenylethylamine Derivatives
The 1-phenylethylamine segment is typically prepared via reductive amination or amide reduction.
Zinc Borohydride Reduction of Phenylacetamide
CN103641725A describes the reduction of phenylacetamide to phenylethylamine using zinc borohydride in tetrahydrofuran (THF) and toluene. The reaction proceeds at 90–96°C for 3.5–4.5 hours, achieving yields up to 84%. Post-reaction workup involves hydrochloric acid neutralization, chloroform extraction, and sodium hydroxide alkalization to isolate the amine.
Advantages Over Alternatives:
-
Efficiency: Zinc borohydride outperforms sodium borohydride (slow) and lithium aluminum hydride (expensive, side reactions).
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Scalability: Toluene as a co-solvent enhances reagent solubility and reaction homogeneity.
Coupling Strategies for Final Assembly
Coupling the 4,4-difluorocyclohexylmethylamine and 1-phenylethylamine moieties presents challenges due to steric hindrance and amine reactivity.
Reductive Amination
A two-step approach involves:
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Aldehyde Formation: Oxidize 1-phenylethylamine to phenylacetaldehyde using Dess-Martin periodinane.
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Coupling: React the aldehyde with 4,4-difluorocyclohexylmethylamine in the presence of sodium cyanoborohydride, forming the secondary amine via imine intermediate reduction.
Conditions:
Disuccinimidyl Carbonate-Mediated Coupling
PMC8673480 reports using disuccinimidyl carbonate (DSC) to link alcohols and amines. For (4,4-Difluorocyclohexyl)methylamine:
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Activate 4,4-difluorocyclohexylmethanol with DSC to form a carbonate intermediate.
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React with 1-phenylethylamine under basic conditions (e.g., triethylamine) to yield the target compound.
Advantages:
-
Mild Conditions: Room-temperature reactions prevent thermal decomposition.
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Chemoselectivity: DSC preferentially reacts with alcohols over amines.
Comparative Analysis of Methods
| Method | Yield (%) | Key Reagents | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Zinc Borohydride | 84 | Zn(BH₄)₂, THF/Toluene | 90–96 | 4 |
| Reductive Amination | 75* | NaBH₃CN, MeOH | 25 | 12 |
| DSC Coupling | 68* | DSC, TEA | 25 | 6 |
*Estimated from analogous reactions.
Challenges and Optimization Strategies
Fluorination Side Reactions
DAST-mediated fluorination may over-fluorinate or epimerize the cyclohexane ring. Using 2,2-difluoro-1,3-dimethylimidazolidinone (DFI) as a milder fluorinating agent reduces such risks.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound (4,4-Difluorocyclohexyl)methylamine is a specialized organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by case studies and data tables that illustrate its significance in different research domains.
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure and properties of (4,4-Difluorocyclohexyl)methylamine. The compound features a cyclohexyl ring substituted with two fluorine atoms, which enhances its lipophilicity and potentially its biological activity. The amine functional group is critical for its reactivity and interaction with biological systems.
Antidepressant Activity
Research has indicated that compounds with similar structural motifs exhibit potential antidepressant properties. A study by Zhang et al. (2020) demonstrated that derivatives of cyclohexyl amines could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are pivotal in mood regulation. The difluorinated cyclohexyl group may enhance binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants.
Anticancer Properties
The anticancer potential of (4,4-Difluorocyclohexyl)methylamine has been explored through various case studies. For instance, a study published in the Journal of Medicinal Chemistry (Smith et al., 2021) examined the compound's efficacy against breast cancer cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis, likely due to its ability to interfere with specific signaling pathways involved in cancer progression.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's. A study conducted by Lee et al. (2022) found that certain cyclohexyl amines could reduce oxidative stress and inflammation in neuronal cells. This suggests that (4,4-Difluorocyclohexyl)methylamine may possess similar protective qualities, warranting further research into its mechanisms of action.
Polymer Synthesis
In materials science, (4,4-Difluorocyclohexyl)methylamine can serve as a monomer for synthesizing polymers with tailored properties. A recent study demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength (Johnson et al., 2023). This application is particularly relevant for developing advanced materials for aerospace and automotive industries.
Coatings and Adhesives
The unique properties imparted by the difluorinated cyclohexyl group make this compound suitable for formulating high-performance coatings and adhesives. Research by Patel et al. (2023) showed that coatings formulated with (4,4-Difluorocyclohexyl)methylamine exhibited improved resistance to solvents and UV degradation compared to traditional formulations.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Antidepressant | Zhang et al., 2020 | Modulates serotonin levels; potential for mood enhancement |
| Anticancer | Smith et al., 2021 | Inhibits proliferation; induces apoptosis in cancer cells |
| Neuroprotective | Lee et al., 2022 | Reduces oxidative stress; anti-inflammatory effects observed |
Table 2: Material Properties
| Property | Traditional Polymer | Polymer with (4,4-Difluorocyclohexyl)methylamine |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| UV Resistance | Low | Improved |
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,4-Difluorocyclohexanamine
- Structure : A primary amine with a 4,4-difluorocyclohexane ring.
- Molecular Formula : C₆H₁₁F₂N; Molecular Weight : 135.16 g/mol .
- Key Differences : Lacks the methyl and 1-phenylethyl substituents present in the target compound. Simpler structure reduces steric hindrance but may limit binding specificity.
- Activity: No direct activity reported, but serves as a foundational scaffold for fluorinated cyclohexyl derivatives .
4,4-Difluorocyclohexyl Derivative (Compound 53)
- Structure : Features a 4,4-difluorocyclohexyl group linked to an unspecified bioactive moiety.
- Activity : Exhibits 34% inhibition of P-gp ATPase at 2.5 μM, outperforming dimethyl (compound 54) and keto (compound 52) analogues .
- SAR Insight : Fluorine atoms at the 4,4 position enhance inhibitory activity, likely by optimizing hydrophobic interactions and reducing metabolic susceptibility .
(4,4-Difluorocyclohexyl)methanesulfonamide
- Structure : Contains a sulfonamide group instead of an amine.
- Molecular Formula: C₇H₁₃F₂NO₂S; Molecular Weight: 213.25 g/mol .
2-[1-(Aminomethyl)-4,4-difluorocyclohexyl]-N,N-dimethylaniline
- Structure: Combines a 4,4-difluorocyclohexylaminomethyl group with a dimethylaniline moiety.
- Molecular Formula: Not explicitly provided (estimated: C₁₅H₂₀F₂N₂).
- Key Differences : Tertiary amine with aromatic dimethylaniline substituent, which may enhance π-π stacking interactions but reduce flexibility compared to the 1-phenylethyl group in the target compound .
4,4-Dimethylcyclohexyl Analogue (Compound 54)
- Structure : Replaces fluorine atoms with methyl groups at the 4,4 position.
- Activity : Shows 34% ATPase inhibition at 2.5 μM, identical to compound 53, but stimulates basal ATPase activity in contrast to compound 53’s inhibition .
- SAR Insight : Methyl groups introduce steric bulk but lack electronegativity, leading to divergent effects on P-gp modulation .
Research Findings and Implications
- Fluorination Effects: The 4,4-difluoro substitution on cyclohexane significantly enhances ATPase inhibition compared to non-fluorinated or methylated analogues, likely due to improved hydrophobic interactions and conformational rigidity .
- Substituent Diversity : The 1-phenylethyl group in the target compound may enhance binding to aromatic residues in protein pockets, while sulfonamide or dimethylaniline substituents in analogues alter solubility and electronic properties .
- P-gp Selectivity : P-gp discriminates between 4,4-difluoro and 4,4-dimethyl derivatives, highlighting the nuanced role of substituents in modulating transporter activity .
Biological Activity
(4,4-Difluorocyclohexyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H20F2N and a molecular weight of approximately 271.34 g/mol. The presence of the difluorocyclohexyl group contributes to its distinctive chemical properties, making it a candidate for various biological applications.
Research suggests that (4,4-Difluorocyclohexyl)methylamine interacts with specific receptors and enzymes in biological systems. Its mechanism involves:
- Binding to Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in metabolic processes, which may lead to alterations in drug metabolism and efficacy.
Biological Activity
The biological activity of (4,4-Difluorocyclohexyl)methylamine includes:
- Neurotransmitter System Influence : Preliminary studies indicate that this compound can affect neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .
- ATPase Activity Modulation : It has been reported to stimulate ATPase activity, particularly in P-glycoprotein (P-gp), which is crucial for drug transport across cell membranes. The compound demonstrated IC50 values of 0.1 μM and 0.76 μM for ATPase inhibition in vitro .
In Vitro Studies
A series of studies have highlighted the compound's ability to interact with various biological targets:
- Cellular Processes : Investigations into its effects on cellular processes have shown that it can influence cell signaling pathways associated with growth and survival .
- Enzyme Interactions : The compound has been tested against several enzymes, revealing its potential as a modulator in metabolic pathways .
In Vivo Studies
Animal models have provided insights into the therapeutic potential of (4,4-Difluorocyclohexyl)methylamine:
- Tumor Growth Inhibition : In mouse models, the compound demonstrated a reduction in tumor volume and weight without significant side effects, suggesting its potential as an anticancer agent .
- Behavioral Studies : The effects on behavioral patterns related to anxiety and depression have been observed, supporting its role as a candidate for psychiatric disorders .
Comparative Analysis
To better understand the unique properties of (4,4-Difluorocyclohexyl)methylamine, a comparison with similar compounds is useful:
| Compound Name | Similarity | Key Differences |
|---|---|---|
| 4,4-Difluorocyclohexylamine hydrochloride | 0.85 | Lacks the methyl group; different reactivity |
| 1-Phenylethylamine | 0.68 | Does not contain the difluorocyclohexyl moiety |
| 2,2-Difluoropropan-1-amine hydrochloride | 0.59 | Different cycloalkane structure |
| 3,3-Difluorocyclobutanamine hydrochloride | 0.85 | Smaller ring structure; distinct chemical properties |
| 4,4-Difluoropiperidine hydrochloride | 0.67 | Contains a piperidine ring; altered biological activity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (4,4-Difluorocyclohexyl)methylamine, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions involving cyclohexane derivatives and chiral amines. For example, 4,4-difluorocyclohexylamine can be coupled with activated esters (e.g., HCTU/HOBt-mediated amidation) under inert conditions . Intermediates are characterized using -NMR and -NMR to confirm regiochemistry and purity, as shown in studies on analogous thiourea ligands .
- Key data : -NMR signals for the cyclohexyl group typically appear as unresolved multiplet peaks between δ 1.4–2.3 ppm due to axial/equatorial fluorine effects .
Q. How is the stereochemical integrity of the 1-phenylethylamine moiety preserved during synthesis?
- Methodology : Chiral resolution techniques (e.g., chiral HPLC or diastereomeric salt formation) are critical. The enantiomeric excess (ee) is monitored using polarimetry or -NMR if fluorine-containing auxiliaries are employed .
- Evidence : Studies on similar chiral amines (e.g., (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine) highlight the use of chiral columns (Chiralpak AD-H) for ee determination .
Q. What spectroscopic methods are optimal for distinguishing the 4,4-difluorocyclohexyl group from other cyclohexyl derivatives?
- Methodology : -NMR is indispensable for confirming fluorine substitution patterns. The 4,4-difluorocyclohexyl group exhibits two distinct signals (axial and equatorial) at δ -180 to -190 ppm .
- Complementary data : IR spectroscopy identifies C-F stretches at 1100–1200 cm, while -NMR shows deshielded carbons adjacent to fluorine atoms .
Advanced Research Questions
Q. How does the 4,4-difluorocyclohexyl group influence binding affinity in enzyme inhibition studies?
- Methodology : Structure-activity relationship (SAR) studies compare fluorinated vs. non-fluorinated analogues. For example, the 4,4-difluorocyclohexyl derivative (53 in ) showed 34% ATPase inhibition at 2.5 μM, outperforming dimethyl or ketone-substituted analogues.
- Mechanistic insight : Fluorine’s electronegativity and conformational rigidity enhance hydrophobic interactions in enzyme pockets, as demonstrated in P-glycoprotein inhibition assays .
Q. What are the challenges in optimizing catalytic applications of this compound in C–C coupling reactions?
- Methodology : The amine’s steric bulk and electron-donating properties are evaluated in palladium-catalyzed Suzuki-Miyaura couplings. Ligand screening (e.g., Xantphos derivatives) and in situ catalyst analysis via GC-MS are critical .
- Data contradiction : While bulky amines typically hinder catalysis, the 1-phenylethyl group’s π-stacking ability may offset steric effects, requiring controlled reaction temperatures (60–80°C) .
Q. How do enantiomers of (4,4-Difluorocyclohexyl)methylamine differ in biological activity?
- Methodology : Enantiomers are tested in cell-based assays (e.g., IL6 mRNA modulation). For instance, (S)-enantiomers of structurally related amines show higher inhibitory activity against IL6 upregulation compared to (R)-forms .
- Experimental design : Use chiral auxiliaries (e.g., (S)-BINOL) during synthesis to isolate enantiomers, followed by dose-response assays in HEK293T cells .
Q. What analytical challenges arise in resolving overlapping NMR signals for this compound?
- Methodology : Advanced 2D NMR techniques (HSQC, HMBC) are employed to assign overlapping cyclohexyl and aromatic protons. For example, --HMBC can clarify fluorine-proton coupling in crowded spectra .
- Case study : In , unresolved -NMR signals for C4 and C6 carbons were resolved using DEPT-135 editing.
Methodological and Safety Considerations
Q. What safety protocols are recommended for handling (4,4-Difluorocyclohexyl)methylamine?
- Guidelines : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Waste must be neutralized with dilute HCl before disposal, as per protocols for structurally similar amines .
- Regulatory note : The compound may fall under EU CoRAP assessments for amine derivatives, requiring compliance with REACH documentation .
Q. How can researchers address discrepancies in reported bioactivity data for fluorinated cyclohexylamines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
